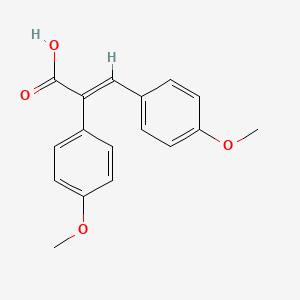
(4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid is an organic compound belonging to the class of phenylpropanoids. It is characterized by the presence of two methoxyphenyl groups attached to an acrylic acid moiety. This compound is known for its significant biological activities, including hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction mixture is usually refluxed for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of advanced purification techniques like crystallization and chromatography is common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its biological activities, including hepatoprotective, anti-amnesic, and neuroprotective effects.
Medicine: Investigated for potential therapeutic applications in treating liver diseases, cognitive disorders, and diabetes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid involves its interaction with various molecular targets and pathways:
Hepatoprotective Activity: The compound exerts its hepatoprotective effects by modulating oxidative stress and inflammatory pathways in liver cells.
Anti-amnesic and Cognition-Enhancing Activity: It enhances cognitive function by interacting with neurotransmitter systems and promoting neurogenesis.
Antihyperglycemic Activity: The compound helps regulate blood glucose levels by modulating insulin signaling pathways.
Comparison with Similar Compounds
(E)-3-(4-Methoxyphenyl)acrylic acid: Shares similar structural features and biological activities but differs in the position of the methoxy groups.
Chalcone Derivatives: These compounds also possess phenylpropanoid structures and exhibit a range of biological activities, including anticancer and anti-inflammatory effects
Uniqueness: (4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid is unique due to its dual methoxyphenyl groups, which contribute to its enhanced biological activities and potential therapeutic applications. Its ability to modulate multiple molecular pathways makes it a promising candidate for further research and development .
Properties
CAS No. |
83072-25-7 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(E)-2,3-bis(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H16O4/c1-20-14-7-3-12(4-8-14)11-16(17(18)19)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19)/b16-11+ |
InChI Key |
DUVDSIWOHRUZCS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(Methoxymethyl)-2-furoyl]amino}benzoic acid](/img/structure/B1619307.png)










![Dibenzo[b,ghi]perylene](/img/structure/B1619323.png)


